molecular formula C19H19NO6 B2886279 ethyl 4-[2-(4-formyl-2-methoxyphenoxy)acetamido]benzoate CAS No. 685861-75-0

ethyl 4-[2-(4-formyl-2-methoxyphenoxy)acetamido]benzoate

Cat. No.: B2886279
CAS No.: 685861-75-0
M. Wt: 357.362
InChI Key: FTHIOYWJTGNMKG-UHFFFAOYSA-N
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Description

Ethyl 4-[2-(4-formyl-2-methoxyphenoxy)acetamido]benzoate (CAS: 579518-58-4) is a benzoate ester derivative featuring a central acetamido bridge linking a 4-formyl-2-methoxyphenoxy group to the ethyl benzoate moiety. Its molecular formula is C₁₉H₁₉NO₆ (calculated molecular weight: 369.35 g/mol). Key structural attributes include:

  • Phenolic ether linkage: The 4-formyl-2-methoxyphenoxy group introduces both electron-withdrawing (formyl) and electron-donating (methoxy) substituents.
  • Ethyl ester terminus: Contributes to lipophilicity and influences solubility .

Properties

IUPAC Name

ethyl 4-[[2-(4-formyl-2-methoxyphenoxy)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO6/c1-3-25-19(23)14-5-7-15(8-6-14)20-18(22)12-26-16-9-4-13(11-21)10-17(16)24-2/h4-11H,3,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTHIOYWJTGNMKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[2-(4-formyl-2-methoxyphenoxy)acetamido]benzoate typically involves multiple steps. One common synthetic route starts with the preparation of 4-formyl-2-methoxyphenol, which is then reacted with ethyl 4-aminobenzoate in the presence of acetic anhydride to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-(4-formyl-2-methoxyphenoxy)acetamido]benzoate undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as hydroxide ions in aqueous solution.

Major Products Formed

    Oxidation: 4-[2-(4-carboxy-2-methoxyphenoxy)acetamido]benzoate.

    Reduction: 4-[2-(4-hydroxymethyl-2-methoxyphenoxy)acetamido]benzoate.

    Substitution: Products depend on the nucleophile used.

Scientific Research Applications

Ethyl 4-[2-(4-formyl-2-methoxyphenoxy)acetamido]benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-[2-(4-formyl-2-methoxyphenoxy)acetamido]benzoate is largely dependent on its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the ester and amide groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Phenoxy Ring

Halogen-Substituted Analogs
  • Ethyl 4-[2-(4-bromo-2-formylphenoxy)acetamido]benzoate (C₁₈H₁₆BrNO₅, MW: 406.23 g/mol): Replaces the methoxy group with bromine at the 4-position. Key differences:
  • Higher molecular weight (406.23 vs. 369.35) due to bromine.
  • Increased logP (4.266 vs. ~3.7 estimated for the parent compound), suggesting greater lipophilicity .
  • Retains a polar surface area of 65.615 Ų, comparable to the parent compound .
Methyl-Substituted Analogs
  • 2-Methoxyethyl 4-[2-(4-methylphenoxy)acetamido]benzoate (C₂₀H₂₂NO₆, MW: 384.39 g/mol): Substitutes the formyl group with a methyl group and modifies the ester chain.

Modifications to the Acetamido Bridge

Heterocyclic Attachments
  • Ethyl 4-(2-(1H-benzo[d]imidazol-2-yl thio)acetamido)benzoate (Compound A21): Replaces the phenoxy group with a benzimidazole-thioether moiety. Key properties:
  • Introduces additional hydrogen-bond acceptors (N and S atoms).
Sulfonyl and Thioureido Derivatives
  • Ethyl 4-[2-(2,5-difluorobenzenesulfonyl)acetamido]benzoate: Replaces the phenoxy group with a sulfonyl moiety. Impact:
  • Increased polarity (polar surface area >80 Ų) and reduced logP (~2.5–3.0).
  • Potential for enhanced solubility in aqueous media .

Ester Group Modifications

  • Methyl 2-hydroxy-4-(2,2,2-trifluoroacetamido)benzoate :
    • Substitutes the ethyl ester with a methyl ester and introduces a trifluoroacetamido group.
    • Impact :
  • Lower molecular weight (291.22 g/mol) and higher electrophilicity due to the trifluoromethyl group.
  • Alters metabolic stability and bioavailability .

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Compound Name Molecular Formula MW (g/mol) logP Polar Surface Area (Ų) Key Substituents
Ethyl 4-[2-(4-formyl-2-methoxyphenoxy)acetamido]benzoate (Target) C₁₉H₁₉NO₆ 369.35 ~3.7 ~65 4-Formyl, 2-methoxy phenoxy
Ethyl 4-[2-(4-bromo-2-formylphenoxy)acetamido]benzoate C₁₈H₁₆BrNO₅ 406.23 4.266 65.615 4-Bromo, 2-formyl phenoxy
Ethyl 4-(2-(1H-benzo[d]imidazol-2-yl thio)acetamido)benzoate C₁₈H₁₇N₃O₃S 355.41 ~3.2 ~90 Benzimidazole-thioether
Ethyl 4-[2-(dodecylsulfanyl)acetamido]benzoate C₂₁H₃₃NO₃S 379.56 ~6.0 ~50 Dodecylthioether

Research Findings and Implications

  • Biological Activity : Heterocyclic modifications (e.g., benzimidazole in ) improve target engagement in enzyme inhibition, as seen in CD73 inhibitors .
  • Synthetic Challenges : Yields for analogs vary widely (28–66%), with halogenated and sulfonated derivatives requiring optimized coupling conditions .

Biological Activity

Ethyl 4-[2-(4-formyl-2-methoxyphenoxy)acetamido]benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure that includes an ethyl ester, formyl group, and methoxyphenoxy moiety. This unique arrangement contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the methoxyphenoxy group can engage in hydrogen bonding and hydrophobic interactions with biological molecules, influencing their function and stability.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies have shown that it can inhibit pro-inflammatory cytokines, which are crucial in the inflammatory response. This property may make it a candidate for treating inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibitory effects with minimum inhibitory concentrations (MICs) of 32 µg/mL against both strains.
  • Anti-inflammatory Activity : In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound reduced the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) by approximately 50%, indicating its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityNotes
Ethyl 4-(2-formylphenoxy)benzoateSimilar to target compoundModerate antimicrobial activityLacks methoxy substitution
Methyl 4-formylbenzoateMethyl ester variantLow anti-inflammatory activityLess effective than target compound
N-Ethyl-2-(4-formyl-2-methoxyphenoxy)acetamideAcetamide variantPromising cytotoxic effectsPotential for cancer treatment

This table highlights the unique attributes of this compound compared to related compounds, particularly its enhanced biological activity due to specific functional groups.

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